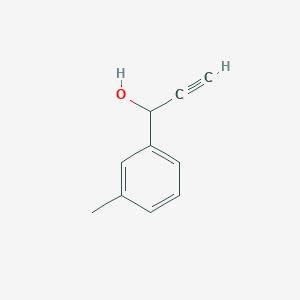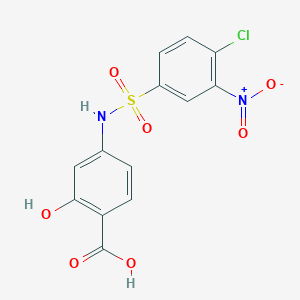
Fluorescent red 630
Overview
Description
Fluorescent red 630 is a novel fluorescent dye designed for excitation by red lasers, such as helium-neon lasers at 633 nm and diode lasers ranging from 635 to 650 nm . The chromophore responsible for its absorption maximum is based on a bridged hemicyanine structure . This compound exhibits a relatively low fluorescence quantum yield in aqueous media, but its signal intensity can increase significantly when coupled to target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescent red 630 is synthesized through a series of chemical reactions involving the formation of a bridged hemicyanine chromophore . The synthesis typically involves the reaction of specific amines with reactive intermediates under controlled conditions to form the desired fluorescent dye . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and specific temperature controls to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures . The process includes the purification of the final product through techniques such as chromatography to achieve the required fluorescence properties and purity levels .
Chemical Reactions Analysis
Types of Reactions
Fluorescent red 630 primarily undergoes coupling reactions with amines . These reactions are facilitated by the presence of reactive groups in the dye, allowing it to form stable conjugates with target molecules .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include amines and solvents like DMF . The reactions are typically carried out at controlled temperatures to ensure the stability and efficiency of the coupling process .
Major Products Formed
The major products formed from the reactions of this compound are conjugates with proteins, nucleic acids, and other biomolecules . These conjugates exhibit enhanced fluorescence properties, making them useful for various applications in scientific research .
Scientific Research Applications
Fluorescent red 630 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Fluorescent red 630 exerts its effects involves the excitation of the bridged hemicyanine chromophore by red lasers . Upon excitation, the dye emits fluorescence at a specific wavelength, which can be detected and measured . The binding of this compound to target molecules enhances its fluorescence quantum yield, making it a valuable tool for various analytical and imaging applications .
Comparison with Similar Compounds
Fluorescent red 630 can be compared with other similar compounds, such as:
Rhodamine dyes: These dyes also exhibit strong fluorescence and are used in similar applications.
Texas Red dyes: Known for their long-wavelength fluorescence, these dyes are used in biological imaging.
BODIPY dyes: These dyes offer high photostability and are used in various fluorescence-based applications.
This compound stands out due to its specific excitation by red lasers and its ability to form highly fluorescent conjugates with target molecules .
Properties
IUPAC Name |
2-[(E,3E)-3-(4-tert-butyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),4,8-tetraen-6-ylidene)prop-1-enyl]-1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N2O6S/c1-37(2,3)33-23-25(29-22-26-13-10-19-39-20-11-14-28(35(26)39)36(29)46-33)12-9-15-32-38(4,5)30-24-27(47(43,44)45)17-18-31(30)40(32)21-8-6-7-16-34(41)42/h9,12,15,17-18,22-24H,6-8,10-11,13-14,16,19-21H2,1-5H3,(H-,41,42,43,44,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNKYHHWGYBOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C=C(OC4=C3C=C5CCCN6C5=C4CCC6)C(C)(C)C)CCCCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C=C(OC4=C3C=C5CCCN6C5=C4CCC6)C(C)(C)C)CCCCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421735 | |
| Record name | Fluorescent red 630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375395-99-6 | |
| Record name | Fluorescent red 630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B3340251.png)






